![molecular formula C16H12BrClN4OS B6075683 N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B6075683.png)

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

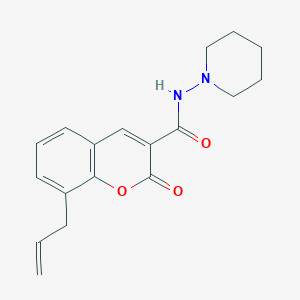

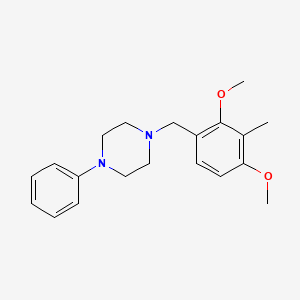

“N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . These derivatives are known for their broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .

Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives involves several steps . Starting from 4-chlorobenzoic acid, esterification with methanol and subsequent hydrazination, salt formation, and cyclization afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gives the final sulfonamides .Molecular Structure Analysis

The molecular structure of “N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” and similar compounds is confirmed using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and acylation . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Applications De Recherche Scientifique

Antibacterial Activity

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea: has been investigated for its antibacterial potential. In a study, several derivatives of this compound were synthesized and screened against Salmonella typhi, the bacterium responsible for typhoid fever . Notably, compounds 3, 4, 10, 11, and 15 demonstrated significant antibacterial activity. This finding suggests that the compound could be explored further as a potential antimicrobial agent.

Anti-Inflammatory Potential

Oxadiazoles are known for their anti-inflammatory properties . Although direct evidence for this specific compound is limited, its structural similarity to other oxadiazoles suggests that it might modulate inflammatory pathways. Further studies could elucidate its anti-inflammatory effects.

Anticancer Investigations

Certain oxadiazole derivatives have demonstrated anticancer activity . While we lack direct data for this compound, its unique structure could make it an interesting candidate for cancer research. Investigating its impact on cancer cell lines and signaling pathways would be valuable.

Anticonvulsant Studies

Oxadiazoles have also shown promise as anticonvulsants . Researchers could explore whether N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea exhibits similar effects. Conducting in vitro and in vivo experiments would provide valuable insights.

Herbicidal Applications

Although not extensively studied, oxadiazoles have been investigated for herbicidal properties . The compound’s unique structure may influence weed growth or interfere with plant-specific processes. Researchers could explore its potential as a herbicide.

Orientations Futures

The future directions for research on “N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, some 1,3,4-thiadiazole derivatives have shown potential as antiviral agents , suggesting a possible direction for future research.

Mécanisme D'action

Target of Action

Similar compounds have shown significant activity againstSalmonella typhi , suggesting that this compound may also target bacterial cells.

Mode of Action

It is known that similar compounds interact with their targets, leading to significant antibacterial activity . The compound likely interacts with essential proteins or enzymes in the bacterial cell, disrupting their function and leading to cell death.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth, given its potential antibacterial activity . This can lead to the death of bacterial cells, thereby helping to control bacterial infections.

Propriétés

IUPAC Name |

1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN4OS/c17-11-3-1-2-10(8-11)9-14-21-22-16(24-14)20-15(23)19-13-6-4-12(18)5-7-13/h1-8H,9H2,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWXJPJKZMCFFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[1-(cyclohexylmethyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6075602.png)

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6075615.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B6075620.png)

![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B6075625.png)

![2-methyl-8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6075627.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)amino]-2-azepanone](/img/structure/B6075632.png)

![ethyl 3-(2-methylbenzyl)-1-[oxo(phenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6075647.png)

![7,9-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6075650.png)

![4-{[5-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)-2-furyl]methoxy}benzonitrile](/img/structure/B6075675.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6075686.png)

![1-(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6075694.png)

![4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6075695.png)